molecular formula C9H10BrNO B15249177 N-(2-(bromomethyl)phenyl)acetamide

N-(2-(bromomethyl)phenyl)acetamide

Cat. No.: B15249177
M. Wt: 228.09 g/mol
InChI Key: HQSRONOCNTWQHF-UHFFFAOYSA-N
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Description

N-(2-(Bromomethyl)phenyl)acetamide is a brominated aromatic acetamide characterized by a bromomethyl (–CH₂Br) substituent at the ortho position of the phenyl ring attached to an acetamide group. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of coordination compounds and bioactive molecules. Its reactivity is influenced by the electron-withdrawing acetamide group and the bromomethyl moiety, which serves as a leaving group in nucleophilic substitution reactions .

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

N-[2-(bromomethyl)phenyl]acetamide

InChI

InChI=1S/C9H10BrNO/c1-7(12)11-9-5-3-2-4-8(9)6-10/h2-5H,6H2,1H3,(H,11,12)

InChI Key

HQSRONOCNTWQHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-(bromomethyl)phenyl)acetamide can be synthesized through several methods. One common approach involves the bromination of N-(2-methylphenyl)acetamide. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction proceeds under mild conditions, often at room temperature, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(bromomethyl)phenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the amide group can yield corresponding amines.

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include N-(2-(hydroxymethyl)phenyl)acetamide, N-(2-(aminomethyl)phenyl)acetamide, and N-(2-(thiomethyl)phenyl)acetamide.

    Oxidation: Products include N-(2-(carboxymethyl)phenyl)acetamide.

    Reduction: Products include N-(2-(methylamino)phenyl)acetamide.

Scientific Research Applications

N-(2-(bromomethyl)phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(bromomethyl)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .

Comparison with Similar Compounds

N-(3-Acetyl-2-thienyl)-2-bromoacetamide

  • Structure : Bromine is located on the acetamide chain (–CH₂Br), attached to a thienyl ring substituted with an acetyl group.
  • Synthesis : Prepared via one-step reaction between 3-acetylthiophen-2-amine and bromoacetyl halides .
  • Key Differences :
    • The bromine is part of the acetamide side chain rather than the aromatic ring.
    • The thienyl ring introduces sulfur-based electronic effects, altering reactivity compared to phenyl derivatives.

2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide

  • Structure: Bromine is on a para-substituted phenoxy group, with additional methyl and hydroxymethyl substituents.
  • Key Differences: The bromophenoxy group enhances hydrophobicity and steric hindrance. Hydroxymethyl (–CH₂OH) group increases solubility in polar solvents, unlike the bromomethyl group .
  • Applications: Potential use in drug design due to its mixed polar/apolar properties.

N-(Substituted Phenyl)-2-[5-Phenyl-1,2,4-triazol-3-ylamino]acetamides

  • Structure : Triazole ring attached to the acetamide nitrogen, with bromine absent.
  • Synthesis : Cyclocondensation of benzamidoguanidine followed by reaction with chloroacetamides .
  • Key Differences: Triazole moiety introduces hydrogen-bonding capability and anticonvulsant activity.
  • Biological Activity : Compounds T3 and T4 showed significant anticonvulsant activity in MES models .

2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

  • Structure : Bromine is on a phenyl ring fused to an oxadiazole-sulfanyl group.
  • Key Differences :
    • Oxadiazole-sulfanyl group enhances π-π stacking and electron-withdrawing effects.
    • Bromophenyl group directs reactivity toward electrophilic aromatic substitution .
  • Applications : Explored in antimicrobial and anticancer drug development.

N-(2-Bromophenyl)acetamide (CAS 614-76-6)

  • Key Differences :
    • Absence of the methyl group adjacent to bromine reduces steric hindrance, facilitating faster substitution reactions.
    • Simpler structure with lower molecular weight compared to bromomethyl derivatives.
  • Safety : Classified as hazardous under GHS guidelines, requiring careful handling .

Comparative Data Table

Compound Name Bromine Position Key Substituents Melting Point (°C) Biological Activity Key Reference
N-(2-(Bromomethyl)phenyl)acetamide Ortho on phenyl –CH₂Br, –NHCOCH₃ Not reported HIV-1 inhibitor precursor
N-(3-Acetyl-2-thienyl)-2-bromoacetamide Acetamide side chain Thienyl, –COCH₃ Not reported Material science intermediate
N-(2-Bromophenyl)acetamide Ortho on phenyl –Br, –NHCOCH₃ Not reported Antimicrobial screening
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide Para on phenoxy –O–C₆H₂Br(CH₃)₂, –CH₂OH Not reported Under investigation
N-(Substituted Phenyl)-2-[5-phenyl-1,2,4-triazol-3-ylamino]acetamide None Triazole, –NHCOCH₃ 84–85 Anticonvulsant

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